Cas no 122399-89-7 (Ethanone, 1-[4-(2-pyridinyloxy)phenyl]-)

Ethanone, 1-[4-(2-pyridinyloxy)phenyl]- structure
122399-89-7 structure
Product Name:Ethanone, 1-[4-(2-pyridinyloxy)phenyl]-
CAS No:122399-89-7
MF:C13H11NO2
MW:213.231943368912
CID:1214904
PubChem ID:14399336
Update Time:2025-04-20

Ethanone, 1-[4-(2-pyridinyloxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-(2-pyridinyloxy)phenyl]-
    • 1-(4-pyridin-2-yloxyphenyl)ethanone
    • DTXSID60559827
    • SCHEMBL5598667
    • 4'-(pyridine-2-yloxy)acetophenone
    • 1-(4-(Pyridin-2-yloxy)phenyl)ethanone
    • ABKAKPYZLKXZLH-UHFFFAOYSA-N
    • 122399-89-7
    • 1-{4-[(Pyridin-2-yl)oxy]phenyl}ethan-1-one
    • Inchi: 1S/C13H11NO2/c1-10(15)11-5-7-12(8-6-11)16-13-4-2-3-9-14-13/h2-9H,1H3
    • InChI Key: ABKAKPYZLKXZLH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CN=1)C1C=CC(C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 213.078978594g/mol
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 39.2Ų
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